3-Amino-1lambda6-thiane-1,1,4-trione
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Overview
Description
3-Amino-1lambda6-thiane-1,1,4-trione is a sulfur-containing organic compound with the molecular formula C5H9NO3S and a molecular weight of 163.2 g/mol . This compound is known for its unique structure, which includes a thiane ring with an amino group and three oxygen atoms attached to it.
Chemical Reactions Analysis
3-Amino-1lambda6-thiane-1,1,4-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-1lambda6-thiane-1,1,4-trione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur metabolism and related biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1lambda6-thiane-1,1,4-trione involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a sulfur donor or acceptor, participating in various biochemical reactions. Its effects are mediated through the modulation of sulfur-containing enzymes and proteins .
Comparison with Similar Compounds
3-Amino-1lambda6-thiane-1,1,4-trione can be compared to other sulfur-containing compounds such as:
3-Amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride: Similar in structure but with a methyl group instead of a thiane ring.
This compound hydrate hydrochloride: A hydrated form of the compound with similar properties.
The uniqueness of this compound lies in its specific ring structure and the presence of three oxygen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9NO3S |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
3-amino-1,1-dioxothian-4-one |
InChI |
InChI=1S/C5H9NO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3,6H2 |
InChI Key |
ILPDTTLUZMFHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)N |
Origin of Product |
United States |
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